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molecular formula C5H8N2O2 B1580622 1,3-Dimethylimidazolidine-2,4-dione CAS No. 24039-08-5

1,3-Dimethylimidazolidine-2,4-dione

Cat. No. B1580622
M. Wt: 128.13 g/mol
InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932400B2

Procedure details

In a 30 ml glass vessel equipped with a stirrer, thermometer and a reflux condenser were charged 1.0 g (6.8 mmol) of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone synthesized in the same manner as in Reference example A1, 2 ml of water and 0.18 g (1.8 mmol) of 98% sulfuric acid, and the mixture were reacted at 95 to 100° C. for 6 hours. After completion of the reaction, the reaction mixture was analyzed by high-performance liquid chromatography (quantitative value by refractive index detector), then, 766 mg (Reaction yield; 87%) of 1,3-dimethylimidazolidin-2,4-dione was formed.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6](O)[N:5]([CH3:8])[C:4](=[O:9])[N:3]1[CH3:10].S(=O)(=O)(O)O>O>[CH3:8][N:5]1[CH2:6][C:2](=[O:1])[N:3]([CH3:10])[C:4]1=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1N(C(N(C1O)C)=O)C
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 30 ml glass vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture were reacted at 95 to 100° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 766 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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